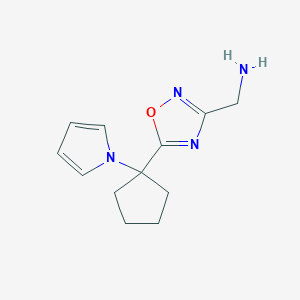
(5-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that features a pyrrole ring, a cyclopentyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Cyclopentyl group attachment: This step might involve the alkylation of the pyrrole ring with a cyclopentyl halide under basic conditions.
Oxadiazole ring formation: The oxadiazole ring can be synthesized via the cyclization of a suitable precursor, such as a hydrazide with a nitrile or carboxylic acid derivative.
Final assembly: The methanamine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methanamine group.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions could involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (5-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-3-yl)methanamine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[5-(1-pyrrol-1-ylcyclopentyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16N4O/c13-9-10-14-11(17-15-10)12(5-1-2-6-12)16-7-3-4-8-16/h3-4,7-8H,1-2,5-6,9,13H2 |
InChI Key |
LBNYHBAHEJDZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC(=NO2)CN)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


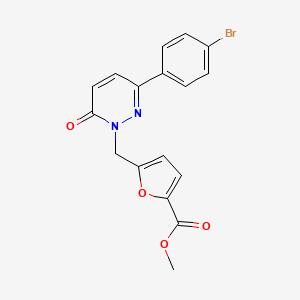

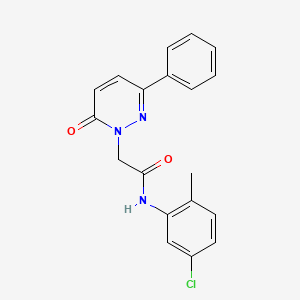
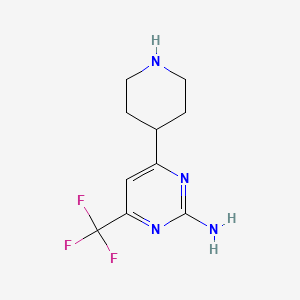
![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)
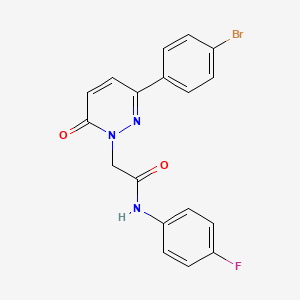
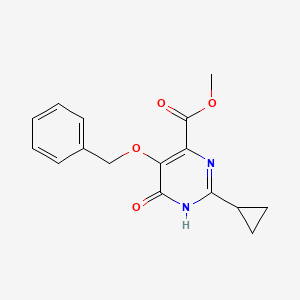
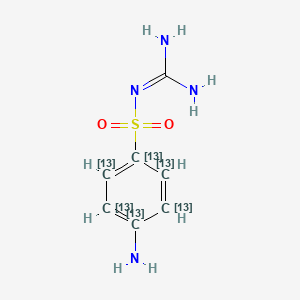
![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)
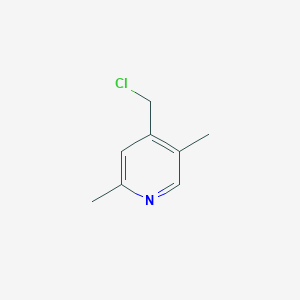
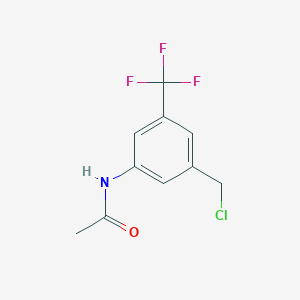
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
